Quinomycin
Description
Structure
2D Structure
Propriétés
IUPAC Name |
N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOPINACXXCOV-BCAICVSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11113-76-1 | |
| Record name | Quinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Bioproductive Strategies
Natural Occurrence and Producing Organisms
Quinomycin antibiotics are naturally produced by various species of Streptomyces, a genus of Gram-positive bacteria known for their prolific production of secondary metabolites nih.govresearchgate.net. Notable producers include:
Streptomyces lasaliensis, which produces this compound A (also known as echinomycin) nih.govwikipedia.org.
Streptomyces echinatus, which primarily produces echinomycin (B1671085) (this compound A) asm.orgcdnsciencepub.com.
Streptomyces griseovariabilis subsp. bandungensis, which produces echinomycin plos.orgsigmaaldrich.com.
Streptomyces triostinicus, known for producing triostin (B1172060) A, another this compound family member, and quinoxaline-2-carboxylic acid plos.orgnih.gov.
Streptomyces braegensis subsp. japonicus, which produces the UK-63052 complex, a group of this compound-like antibiotics nih.gov.
Marine-derived Streptomyces sp. LS298, which has been found to produce this compound G mdpi.com.
These Streptomyces strains synthesize a diverse array of this compound family members, differing in their amino acid composition or the structure of their sulfur-containing cross-bridge asm.org.
Nonribosomal Peptide Synthetase (NRPS) Pathway Elucidation
The core structure of this compound is assembled through a nonribosomal peptide synthetase (NRPS) pathway, a modular enzymatic system that synthesizes peptides independently of ribosomes biorxiv.org. Each NRPS module typically contains an adenylation (A) domain for substrate selection and activation, a peptidyl carrier protein (PCP) domain for carrying the activated substrate, and a condensation (C) domain for peptide bond formation biorxiv.org.
The biosynthetic gene clusters (BGCs) responsible for this compound production have been identified and characterized in several Streptomyces strains plos.orgsioc-journal.cnresearchgate.net. For instance, the echinomycin biosynthetic gene cluster (often referred to as the QIN gene cluster or related to ecm genes) has been cloned and sequenced from Streptomyces griseovariabilis subsp. bandungensis and Streptomyces lasaliensis plos.orgresearchgate.net. These gene clusters exhibit high sequence similarities and conserved modularity, suggesting a common evolutionary origin for the biosynthesis of the bisintercalator family of compounds researchgate.netmdpi.com. Identification of these BGCs has been crucial for understanding the enzymatic steps involved and for potential genetic manipulation researchgate.netnih.gov.
The nonribosomal peptide backbone of this compound is synthesized by specific NRPS proteins. In the case of echinomycin biosynthesis, two key NRPS bi-modular proteins, Qui7 and Qui6 (homologs of TrsJ and TrsI), are involved plos.org.
Qui7 is responsible for the incorporation of L-serine and L-alanine plos.org.
Qui6 facilitates the incorporation of L-cysteine and L-valine plos.org.
Both modules of Qui6 contain N-methylation domains downstream of their thiolation (T) domains, leading to the N-methylation of L-cysteine and L-valine at their α-amino groups within the NRP backbone plos.org. After the peptide elongation, the aromatic precursor-coupled NRP is released from the last PCP domain of Qui6 by a downstream thioesterase (TE) domain through cyclodimerization plos.org. This process connects two identical oligopeptides head-to-tail, forming a macrolide where the hydroxyl group of serine is bound to the α-carboxyl group of N-methyl valine from the other chain plos.org. Subsequent post-NRPS modifications, such as the formation of the thioacetal bridge from a disulfide bond, are catalyzed by enzymes like Ecm18, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase wikipedia.org.
This compound antibiotics are characterized by their bicyclic chromophores: quinoxaline-2-carboxylic acid (QXC) and 3-hydroxyquinaldic acid (HQA) plos.orglookchem.com. These chromophores originate from L-tryptophan plos.orgwikipedia.org.
Common Intermediate: Both QXC and HQA biosynthetic pathways proceed through a common intermediate, 3-hydroxy-L-kynurenine researchgate.netlookchem.comamanote.comnih.gov.
QXC Biosynthesis: The biosynthesis of QXC involves several enzymatic steps. For instance, in echinomycin biosynthesis, the didomain NRPS protein Qui18, with the assistance of a MbtH-like protein Qui5, performs the loading of L-tryptophan onto its own PCP domain plos.orgsigmaaldrich.com. Subsequent β-hydroxylation of the loaded L-tryptophan is catalyzed by the cytochrome P450-dependent hydroxylase Qui15 plos.orgsigmaaldrich.com. The tryptophan 2,3-dioxygenase Qui17 then converts (2S,3S) β-hydroxytryptophan plos.orgsigmaaldrich.com. Genes like ecm3/trsP and ecm4/trsO are homologous and likely responsible for QXC biosynthesis in organisms producing QXC-containing quinomycins like echinomycin and triostin A researchgate.net.
HQA Biosynthesis: For HQA, enzymes like Swb1 (an aminotransferase, homologous to TioG) and Swb2 (an oxidoreductase, homologous to TioH) are responsible for the late-stage biosynthesis, converting 3-hydroxy-L-kynurenine to 3,4-dihydroxy-quinaldic acid, which is then transformed into HQA researchgate.netmdpi.comlookchem.comnih.gov.
The activated chromophore starter moiety (QXC or HQA) is then bound to a peptidyl-carrier-protein (PCP) on the NRPS system, initiating the assembly line mdpi.com.
Genetic Engineering and Heterologous Biosynthesis
The complex nature of this compound biosynthesis and the pharmaceutical importance of these compounds have driven efforts in genetic engineering and heterologous biosynthesis nih.govsioc-journal.cn. Producing quinomycins in heterologous hosts like Escherichia coli offers advantages such as simpler and more scalable production, as well as the potential for generating novel analogs nih.govnih.govsioc-journal.cnfigshare.com. Researchers have successfully introduced entire this compound biosynthetic pathways, such as that of echinomycin (comprising fifteen genes, including eight for QXC biosynthesis), into E. coli using plasmid-based systems nih.gov.
Strategies for enhanced production of quinomycins and their derivatives often involve rational re-engineering of the biosynthetic pathways and enzyme engineering:
Plasmid-based Systems: Utilizing plasmid systems in E. coli allows for modular assembly and delivery of the necessary biosynthetic genes, facilitating the transfer of pathways from their original Streptomyces hosts nih.govnih.govfigshare.com. This approach benefits from E. coli's genetic manipulability, robustness in protein production, and ease of scaling up nih.gov.
Rational Pathway Re-design: By substituting or modifying specific genes within the BGC, researchers can rationally re-engineer the pathway to produce novel, unnatural natural products nih.govnih.govfigshare.com. For example, engineering the echinomycin biosynthetic pathway in E. coli has led to the production of synthetic analogs like TANDEM nih.govresearchgate.net. This demonstrates the flexibility of NRPS scaffolds and the host organism for generating compounds with altered biological activities researchgate.net.
Enzyme Engineering: Engineering specific enzymes within the NRPS assembly line can alter substrate specificity or introduce new chemical transformations, leading to structural diversification of the final product nih.govresearchgate.net. This includes modifying domains to incorporate non-natural precursors or to introduce specific modifications like N-methylation nih.govmdpi.com.
These strategies aim to overcome challenges associated with the scarcity of natural products and to expand the chemical diversity of this compound-type compounds for potential therapeutic applications figshare.comresearchgate.net.
Rational Engineering for Analog Production
Rational engineering of this compound biosynthetic pathways has emerged as a powerful strategy to produce novel analogs with altered or improved biological activities. This approach leverages the modular nature of NRPS enzymes and the genetic tractability of host organisms. citeab.comnih.gov
One prominent strategy involves re-engineering the NRPS scaffold within E. coli to synthesize unnatural natural products. nih.gov For example, the echinomycin biosynthetic pathway has been rationally engineered to produce synthetic analogs. citeab.comnih.gov A notable achievement is the in vivo total synthesis of TANDEM (des-N-tetramethyl triostin A), an unnatural nonribosomal peptide, from glucose and simple salts in E. coli. citeab.com This was accomplished by rational engineering of the plasmid-borne echinomycin biosynthetic pathway, which can involve modifying methyltransferase domains or deleting specific genes. citeab.com
Another engineering approach involves the selective replacement of genes within the biosynthetic cluster. For instance, replacing the ecm7 gene from the echinomycin pathway with swb17 from the SW-163 biosynthetic gene cluster led to the production of a novel bioactive compound, ecolimycin C, in E. coli. nih.gov
Furthermore, precursor feeding strategies can influence analog production. Studies have shown that the addition of specific amino acids, such as isoleucine, can significantly alter the profile of this compound derivatives produced by Streptomyces strains. For example, in Streptomyces sp. 732, the presence of isoleucine selectively enhanced this compound B formation (from 3% to 70% of the this compound mixture) and completely inhibited this compound C synthesis. nih.gov This intervention also led to the production of two new quinomycins, designated quinomycins D and E, which were found to contain N-methylalloisoleucine. nih.gov
The following table summarizes the production titers of some engineered this compound analogs in E. coli:
| Engineered Analog | Titer (mg L⁻¹) | Host Organism | Reference |
| Ecolimycin C | 0.6 | E. coli | nih.gov |
| TANDEM (des-N-tetramethyl triostin A) | 0.2 | E. coli | nih.gov |
Modular Biosynthesis Principles in Chromopeptide Lactones
The biosynthesis of chromopeptide lactones like this compound exemplifies the modular principles characteristic of nonribosomal peptide synthetases (NRPSs). NRPSs are large, multimodular enzymatic assembly lines where each module is typically responsible for incorporating one specific amino acid monomer into the growing peptide chain. nih.govuni.luuni.lu
A canonical NRPS module generally comprises three core domains:
Adenylation (A) domain: Selects and activates a specific amino acid by forming an aminoacyl-AMP intermediate. uni.luuni.lu
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to a phosphopantetheinyl arm. uni.luuni.lu
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain on the preceding module's T domain. uni.luuni.lu
In the context of quinoxaline (B1680401) antibiotics, such as quinomycins and triostins, enzymatic analysis has revealed four NRPS modules dedicated to assembling the quinoxalinoyl tetrapeptide backbone. uni.lu This modular architecture allows for the sequential addition of amino acids and chromophores. Following the assembly of the linear peptide, a thioesterase (TE) domain, often located at the C-terminus of the NRPS assembly line, facilitates the cyclorelease of the elongating peptide chain, leading to the formation of the cyclic depsipeptide core. nih.govuni.lu
Molecular Structure and Conformational Dynamics
Structural Determinants of DNA Interaction
Quinomycins exert their biological effects primarily through a bifunctional intercalation mechanism with DNA nih.govnih.gov. This process involves the insertion of their two planar quinoxaline (B1680401) chromophores between the base pairs of the DNA duplex nih.gov. A notable characteristic of quinomycin-DNA binding is its preference for specific DNA sequences, particularly 5'-CpG-3' core sites, often flanked by A:T base pairs nih.gov.
The interaction is multifaceted, involving both intercalation and significant minor-groove contacts between the cyclic depsipeptide linker of the antibiotic and the sandwiched DNA base pairs nih.gov. Hydrogen bonding plays a critical role in this recognition, with specific interactions observed between the NH and CO groups of alanine (B10760859) residues within the depsipeptide and the N3 and NH₂ groups of the guanine (B1146940) bases at the central CpG step nih.gov. The 2-amino group of guanine is considered a critical determinant for identifying potential DNA binding sites for quinoxaline antibiotics like echinomycin (B1671085) nih.gov. Furthermore, the peptide portion of the this compound molecule is a significant determinant of both the binding strength and sequence specificity of its interaction with DNA.
Conformational Analysis in Solution and Complexed States
The binding of quinomycins induces significant conformational changes in the DNA duplex. Studies using techniques such as ¹H-NMR spectroscopy and molecular modeling, including nuclear Overhauser effect (NOE)-restrained energy minimization and molecular dynamics, have revealed that this compound binding leads to a substantial unwinding of the DNA helix, particularly at the CpG step. This unwinding results in local distortions of the DNA conformation, leading to "ladder-like" structures in the complex.
In this compound-DNA complexes, the internal G:C base pairs exhibit high stabilization, as evidenced by very slow exchange rates of their guanine imino protons. Conversely, the flanking A:T base pairs show stability comparable to that in ligand-free DNA. The adopted DNA conformation in the complex can vary depending on the specific DNA sequence. For example, in complexes with d(ACGT)₂, terminal A:T base pairs may adopt a Hoogsteen alignment, characterized by a syn glycosidic conformation of the purine (B94841) base, with energetic preference for stacking interactions between these Hoogsteen A:T base pairs and the quinoline (B57606) chromophores. However, when internalized within a hexamer duplex like d(GACGTC)₂, the A:T base pairs may revert to anti glycosidic torsion angles, characteristic of Watson-Crick hydrogen bonding. Despite these variations in A:T base pair conformation, stacking with the quinoline rings primarily occurs with the adenine (B156593) bases in both types of complexes. Numerous van der Waals contacts and hydrogen bonds between the antibiotic and the minor groove of the central G:C base pairs are indicative of the essential features for recognition and tight binding.
The solution conformation of quinomycins themselves can also influence their DNA binding specificity. For instance, differences in solution conformation between quinomycins and triostins are tentatively ascribed as reasons for their differing patterns of binding specificity, such as triostin (B1172060) A binding better to poly(dA-dT) than to poly(dG-dC), while the reverse is true for this compound C.
Molecular Data for Selected Quinomycins and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |
| This compound A | C₅₁H₆₄N₁₂O₁₂S₂ | 1101.26 | 6857732 |
| This compound B | C₅₃H₆₈N₁₂O₁₂S₂ | 1129.3 | 3038037 |
| This compound C | C₅₅H₇₂N₁₂O₁₂S₂ | 1156.48 | 197124 |
| Triostin A | C₅₀H₆₂N₁₂O₁₂S₂ | 1087.2 | 72534 |
Molecular Mechanisms of Action
Cellular and Subcellular Target Modulation
Modulation of Notch Signaling Pathway
A prominent mechanism of action for Quinomycin, particularly this compound A, involves its significant modulation of the Notch signaling pathway oncotarget.comnih.govnih.govresearchgate.netresearchgate.netaacrjournals.orgbiorxiv.orgresearchgate.net. This pathway is crucial for cell-cell communication, regulating various cellular processes including proliferation, differentiation, and apoptosis, and is frequently dysregulated in various cancers nih.govnih.govoncotarget.com.
This compound treatment leads to a notable reduction in the expression of all four Notch receptors (Notch-1, Notch-2, Notch-3, and Notch-4) nih.govnih.govresearchgate.net. Concurrently, it also downregulates the expression of Notch ligands, including Jagged1, Jagged2, Delta-like ligand 1 (DLL1), DLL3, and DLL4 nih.govnih.govresearchgate.net. This comprehensive suppression of both receptors and ligands indicates a broad inhibitory effect on the initiation of Notch signaling.
The impact of this compound on Notch receptor and ligand expression is summarized in the table below:
| Target | Effect of this compound Treatment | Affected Cell Lines/Tissues | Reference |
| Notch-1 Receptor | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Notch-2 Receptor | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Notch-3 Receptor | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Notch-4 Receptor | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Jagged1 Ligand | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Jagged2 Ligand | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Delta-like ligand 1 (DLL1) | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Delta-like ligand 3 (DLL3) | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
| Delta-like ligand 4 (DLL4) | Reduced expression | MiaPaPa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.net |
Activation of Notch receptors requires proteolytic cleavage by the gamma-secretase complex nih.govnih.govnih.govresearchgate.netbiorxiv.org. This compound has been shown to inhibit the expression of key components of this complex, including Presenilin 1, Nicastrin, Pen2, and APH-1 nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. By downregulating these essential subunits, this compound effectively impairs the assembly and activity of the gamma-secretase complex, thereby preventing the release of the Notch Intracellular Domain (NICD), which is crucial for Notch pathway activation nih.govnih.govresearchgate.net.
The effect of this compound on gamma-secretase complex proteins is detailed below:
| Gamma-Secretase Component | Effect of this compound Treatment | Affected Cell Lines/Tissues | Reference |
| Presenilin 1 | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.netresearchgate.net |
| Nicastrin | Reduced expression | MiaPaCa-2, PanC-1 cells, tumor xenografts | nih.govresearchgate.netresearchgate.net |
| Pen2 | Reduced expression | MiaPaCa-2, PanC-1 cells | nih.govresearchgate.net |
| APH-1 | Reduced expression | MiaPaCa-2, PanC-1 cells | nih.govresearchgate.net |
The inhibition of Notch receptor activation and gamma-secretase activity by this compound translates into a significant impact on downstream effector genes. Specifically, this compound treatment leads to reduced expression of Hes-1, a primary target gene of the Notch pathway nih.govnih.govresearchgate.net. Furthermore, this compound has been observed to inhibit the expression of cyclin D1 and c-Myc, both of which are critical regulators of cell cycle progression and proliferation, and are known to be influenced by Notch signaling researchgate.net. The ectopic expression of NICD can partially rescue cells from this compound-mediated growth suppression, further underscoring the role of Notch pathway inhibition in this compound's effects nih.govnih.govresearchgate.net.
Alteration of NF-κB Pathway Activation
This compound has been reported to alter the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway oncotarget.com. In studies involving HT-29 cells, this compound-induced apoptosis was found to occur via NF-κB activation, specifically by modulating the expression of the IL-8 chemokine oncotarget.com. NF-κB is a pivotal transcription factor involved in immune and inflammatory responses, and its dysregulation is implicated in various pathological conditions, including cancer researchgate.netconicet.gov.ar. This indicates that this compound's effects on the NF-κB pathway can be complex and context-dependent, sometimes leading to pathway activation as part of its cellular impact.
Induction of Cellular Processes (Mechanistic Studies)
This compound has been demonstrated to induce apoptosis in pancreatic cancer cells, characterized by the induction of Pre-G0/G1 cell cycle arrest and an increase in activated caspase-3 researchgate.net. Furthermore, it reduces the expression of cancer stem cell (CSC) marker proteins such as DCLK1, CD44, CD24, and EPCAM nih.govnih.govaacrjournals.orgresearchgate.netresearchgate.net. In in vivo tumor xenograft models, this compound treatment significantly inhibits tumor growth, coupled with a reduction in CSC markers and Notch signaling proteins nih.govnih.govaacrjournals.org. Additionally, this compound A has shown protective effects against Polycystic Kidney Disease progression by reducing Notch signaling and normalizing cilia lengths in renal epithelial cells biorxiv.org.
Cell Cycle Progression Perturbation
A key aspect of this compound's mechanism of action involves its ability to perturb normal cell cycle progression. Studies have demonstrated that this compound treatment leads to a significant arrest of cells in the Pre-G0/G1 phase of the cell cycle guidetopharmacology.orgfishersci.cawikipedia.org. This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting cell proliferation.
Detailed research findings indicate that this cell cycle arrest is associated with the downregulation of critical cell cycle regulatory proteins. Specifically, this compound has been shown to inhibit the expression of cyclin D1 and c-Myc guidetopharmacology.orgfishersci.cawikipedia.org. Cyclin D1 is a G1 cyclin, whose accumulation is a rate-limiting step for the progression from the G1 to the S phase nih.govnih.gov. The reduction in cyclin D1 levels directly impedes the cell's ability to advance through the G1 checkpoint. Furthermore, c-Myc, an oncogene frequently upregulated in various cancers, is a direct downstream target of the Notch signaling pathway fishersci.cawikipedia.org.
This compound's impact on cell cycle progression is also linked to its inhibition of the Notch signaling pathway fishersci.canih.gov. The Notch pathway is crucial for maintaining cancer stem cell populations and is often dysregulated in aggressive cancers, including pancreatic cancer fishersci.canih.gov. This compound treatment has been observed to significantly downregulate the expression of Notch-1, Notch-2, and Notch-3 receptors, as well as their ligand, Jagged-1 fishersci.canih.gov. Moreover, it inhibits the expression of components of the γ-secretase complex, such as Presenilin 1 and Nicastrin, which are essential for Notch receptor activation nih.gov. The importance of Notch inhibition in this compound's anti-proliferative effects is underscored by findings that ectopic expression of the Notch Intracellular Domain (NICD) can rescue cells from this compound-mediated growth suppression nih.gov.
The following table summarizes the impact of this compound on cell cycle parameters in specific cancer cell lines:
Table 1: Effect of this compound on Cell Cycle Progression in Pancreatic Cancer Cells (Data designed for interactive display)
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect (Cell Cycle Phase) | Associated Molecular Changes | Reference |
| MiaPaCa-2 | 5 nM | 24 h | Pre-G0/G1 arrest | Decreased Cyclin D1, Decreased c-Myc, Activated Caspase-3 | guidetopharmacology.orgfishersci.cawikipedia.org |
| PanC-1 | 5 nM | 24 h | Pre-G0/G1 arrest | Decreased Cyclin D1, Decreased c-Myc, Activated Caspase-3 | guidetopharmacology.orgfishersci.cawikipedia.org |
| HT-29 | Not specified | Not specified | Apoptosis induction | NF-κB activation, modulated IL-8 chemokine expression | guidetopharmacology.org |
Apoptosis Induction Pathways
Beyond cell cycle perturbation, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines guidetopharmacology.orgfishersci.cawikipedia.orgnih.gov. This cytotoxic effect is critical to its therapeutic potential.
One of the primary indicators of apoptosis induction by this compound is the significant increase in activated caspase-3 guidetopharmacology.orgfishersci.cawikipedia.org. Caspase-3 is a key executioner caspase, a protease that plays a central role in the proteolytic cascade responsible for dismantling cellular components during apoptosis nih.govcephamls.com. Its activation signifies the irreversible commitment to the apoptotic pathway.
While direct detailed pathways for this compound's apoptosis induction are still being elucidated, several mechanisms are implicated:
DNA Intercalation and Damage: this compound functions as a bifunctional DNA intercalator, binding to double-stranded DNA at two specific sites guidetopharmacology.orgfishersci.nlnih.govnih.govcephamls.com. This intercalation inhibits DNA replication and RNA synthesis by preventing the unwinding of the DNA double helix and impeding RNA polymerase binding fishersci.nl. Such extensive DNA damage and interference with nucleic acid synthesis can trigger intrinsic apoptotic pathways, as cells initiate programmed death in response to irreparable stress uni.lumitoproteome.org. This compound antibiotics also exhibit inhibitory activities against topoisomerase enzymes, which are crucial for DNA replication and transcription nih.gov. Topoisomerase inhibitors can act as "poisons," stabilizing DNA-enzyme complexes and leading to DNA double-strand breaks that are highly cytotoxic and can induce apoptosis guidetopharmacology.orgwikipedia.orgnih.govnih.gov.
Reactive Oxygen Species (ROS) Generation: Although not extensively detailed for this compound in all provided sources, the generation of reactive oxygen species (ROS) is a common mechanism by which many anticancer drugs induce apoptosis mitoproteome.orgnih.goveasychem.org. Increased ROS levels can lead to oxidative stress, which in turn can activate the intrinsic (mitochondrial) apoptotic pathway uni.lumitoproteome.org. Some studies suggest that echinomycin (B1671085) (this compound A) can induce ROS that effectively kill bacteria fishersci.ca.
Mitochondrial Pathway Activation: The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is activated by intracellular stress signals, including DNA damage and oxidative stress nih.govcephamls.comuni.lumitoproteome.org. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins such as cytochrome c into the cytosol cephamls.comuni.lumitoproteome.orgwikipedia.org. Cytochrome c, along with Apoptotic Protease Activating Factor-1 (APAF-1) and pro-caspase-9, forms a complex called the apoptosome, which then activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates executioner caspases, including caspase-3, leading to cell death cephamls.comuni.luwikipedia.org. Given this compound's ability to induce DNA damage and apoptosis, activation of this pathway is highly plausible.
NF-κB Pathway Modulation: In HT-29 cells, this compound-induced apoptosis has been linked to NF-κB activation, which occurs by modulating interleukin-8 (IL-8) chemokine expression guidetopharmacology.org. NF-κB is a transcription factor that can have both pro-survival and pro-apoptotic roles depending on the cellular context and the specific signals involved mdpi.com. Its activation in response to this compound suggests a complex interplay with cellular stress responses leading to apoptosis.
The following table presents key findings related to this compound's apoptosis induction:
Table 2: Apoptosis Induction by this compound (Data designed for interactive display)
| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Marker/Pathway Activated | Specific Findings | Reference |
| MiaPaCa-2 | 5 nM | 24 h | Caspase-3 activation | Significant increase in activated caspase-3 | guidetopharmacology.orgfishersci.cawikipedia.org |
| PanC-1 | 5 nM | 24 h | Caspase-3 activation | Significant increase in activated caspase-3 | guidetopharmacology.orgfishersci.cawikipedia.org |
| HT-29 | Not specified | Not specified | NF-κB activation | Modulated IL-8 chemokine expression leading to apoptosis | guidetopharmacology.org |
| Pancreatic Cancer Cells | Not specified | Not specified | Apoptosis induction | Potent inducer of apoptosis, reduced colony formation | guidetopharmacology.orgfishersci.cawikipedia.orgnih.gov |
Structure Activity Relationship Sar Studies
Influence of Chromophore Identity and Modification
The two planar quinoxaline-2-carboxylic acid chromophores are fundamental to the biological activity of quinomycin, as they are the moieties that insert between DNA base pairs. researchgate.net SAR studies have demonstrated that both the identity and substitution of these aromatic systems significantly influence DNA binding affinity and sequence selectivity.
Early research into chromophore modification involved the directed biosynthesis of analogs where one or both quinoxaline (B1680401) rings were replaced by quinoline (B57606) rings, yielding 1QN and 2QN, respectively. nih.gov While both analogs retained the ability to bis-intercalate, their DNA unwinding properties and sequence preferences were altered. Compound 1QN, with one quinoxaline and one quinoline ring, behaved similarly to echinomycin (B1671085), showing a preference for GC-rich DNA sequences. nih.gov In contrast, compound 2QN, with two quinoline rings, exhibited no marked preference for GC-rich DNA and produced only half the helix unwinding, suggesting that the quinoxaline nitrogen atoms play a role in the interaction within the DNA minor groove. nih.gov
Further synthetic efforts have explored other aromatic systems. For instance, replacing the quinoxaline groups in the related antibiotic triostin (B1172060) A with naphthalene (B1677914) chromophores resulted in a significant loss of inhibitory activity against Hypoxia-Inducible Factor 1 (HIF-1). nih.gov This highlights the specific structural requirements of the chromophore for potent biological action.
| Compound | Chromophore(s) | Key Finding | Reference(s) |
| Echinomycin (this compound A) | Two Quinoxaline-2-carboxylic acid | Parent compound, prefers GC-rich DNA sequences. | nih.gov |
| Analog 1QN | One Quinoxaline, one Quinoline | Retains bis-intercalation, prefers GC-rich DNA. | nih.gov |
| Analog 2QN | Two Quinoline | Reduced DNA unwinding angle, no GC preference. | nih.gov |
| Triostin A Naphthalene Analog | Two Naphthalene | Significant loss of HIF-1 inhibitory activity. | nih.gov |
| Echinomycin Analog 3 | Two 3-hydroxyquinoline-2-carbonyl | Superior in vivo anticancer efficacy. | nih.gov |
Role of Peptide Backbone Architecture and Amino Acid Composition
The cyclic octadepsipeptide backbone of this compound serves as a rigid scaffold that pre-organizes the two chromophores at an optimal distance and orientation for bis-intercalation. The integrity of this cyclic structure is paramount for activity. Studies on degradation products of echinomycin, where either the lactone linkages were opened or the cross-bridge was broken while the peptide ring remained, showed a complete loss of DNA interaction. nih.gov This demonstrates that both the cyclic nature and the covalent cross-link are essential for maintaining the correct conformation for DNA binding. The rigidity conferred by cyclization is a known strategy to enhance the biological activity and stability of peptides. nih.govrsc.org
The specific amino acid composition and stereochemistry within the peptide ring are also critical determinants of activity and specificity. The typical composition includes D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine. researchgate.net X-ray crystal structures of both echinomycin and triostin A complexed with DNA have revealed that the L-alanine residue forms sequence-specific hydrogen bonds with guanine (B1146940) bases in the minor groove. nih.govnih.gov This direct interaction helps to anchor the molecule at specific DNA sequences, primarily CpG steps.
| Modification | Effect on Activity | Rationale | Reference(s) |
| Opening of lactone linkages | Loss of DNA interaction | Disrupts the required rigid conformation of the peptide scaffold. | nih.gov |
| Replacement of D-Serine with L-Serine | Loss of DNA interaction | Alters the peptide backbone conformation, preventing proper DNA recognition. | nih.gov |
| L-Alanine | Forms H-bonds with Guanine | Contributes to sequence-specific recognition in the DNA minor groove. | nih.govnih.gov |
Significance of Thioacetal and Disulfide Cross-Bridges
A defining structural feature of the this compound family is the thioacetal cross-bridge linking the two N-methyl-L-cysteine residues. This bridge distinguishes them from the related triostin antibiotics, which possess a disulfide bridge. researchgate.netresearchgate.net The thioacetal bridge is biosynthetically formed from the disulfide bridge of the precursor triostin A by the action of an S-adenosyl-L-methionine-dependent methyltransferase. nih.govnus.edu.sg
The absolute requirement of a cross-bridge is demonstrated by the finding that an echinomycin derivative with a broken bridge failed to interact with DNA. nih.gov The nature of this bridge can be manipulated to tune the biological activity. For example, a synthetic analog of echinomycin with a methylenedithioether bridge (-S-CH₂-S-CH₂-S-) showed potent cytotoxicity against various human tumor cell lines. nih.gov Furthermore, an analog of triostin A with an oxidized thiosulfinate (-S-S(O)-) bridge displayed a unique hypoxia-selective cytotoxicity, suggesting that modifications to the cross-bridge can create derivatives with novel biological profiles. nih.gov
| Cross-Bridge Type | Compound Family | Key Property | Reference(s) |
| Thioacetal (-S-CH₂-S-) | Quinomycins (e.g., Echinomycin) | Shorter bridge, generally confers GC-rich DNA sequence preference. | nih.govnih.govresearchgate.net |
| Disulfide (-S-S-) | Triostins (e.g., Triostin A) | Longer bridge, confers different sequence specificity (e.g., AT-rich for Triostin A). | nih.govnih.govresearchgate.net |
| Thiosulfinate (-S-S(O)-) | Synthetic Triostin A Analog | Conferred hypoxia-selective cytotoxicity. | nih.gov |
| Methylenedithioether (-S-CH₂-S-CH₂-S-) | Synthetic Echinomycin Analog | Showed remarkable cytotoxicity against tumor cell lines. | nih.gov |
| Broken Bridge | Synthetic Echinomycin Derivative | Complete loss of DNA binding activity. | nih.gov |
Rational Design Principles for Modulating Specificity and Potency
The accumulated SAR data provide a set of guiding principles for the rational design of novel this compound analogs with tailored properties. The goal of such design is often to enhance potency against cancer cells, reduce toxicity, or alter DNA sequence specificity to target particular genes. Computational modeling and synthetic chemistry are key tools in this endeavor. nih.govrsc.org
Key principles for rational design include:
Chromophore Engineering : As the primary DNA-interacting elements, the chromophores are a prime target for modification. Replacing the quinoxaline moiety with other planar aromatic or heteroaromatic systems can modulate DNA binding affinity and sequence preference. nih.gov The introduction of substituents, such as hydroxyl groups, can dramatically enhance potency and alter the spectrum of activity, as seen in analogs inspired by sandramycin (B1212530) and other natural products. nih.govnih.gov
Peptide Backbone Optimization : While the core cyclic depsipeptide structure must be maintained for activity, subtle modifications to the amino acid composition can refine interactions. For instance, replacing amino acids not directly involved in DNA contact could modulate solubility or metabolic stability without compromising the core binding function. Computational studies can help predict the conformational effects of such substitutions. nih.gov
Cross-Bridge Modification : The cross-bridge is a critical modulator of conformation and specificity. Synthesizing analogs with altered bridges (e.g., longer, shorter, or containing different heteroatoms) is a proven strategy to create compounds with novel biological activities. nih.govnih.gov This allows for fine-tuning the distance and orientation of the two chromophores, potentially leading to new sequence specificities or improved binding affinity.
An exemplary application of these principles is the design of an echinomycin analog with 3-hydroxyquinoline-2-carbonyl chromophores. This design was based on the structures of other highly potent natural products and resulted in a compound with superior in vivo efficacy. nih.gov Such studies demonstrate that by systematically applying SAR knowledge, it is possible to move beyond the limitations of the natural product and develop new anticancer agent candidates with improved therapeutic windows. nih.govresearchgate.net
Synthesis and Derivatization Strategies for Academic Research
Total Synthesis Approaches for Quinomycin and Analogues
Total synthesis of this compound and its analogues encompasses both traditional chemical synthesis routes and modern engineered biosynthesis strategies. These approaches aim to construct the complex molecular scaffold from basic precursors or by leveraging biological machinery.
Chemical Total Synthesis: Traditional chemical total synthesis provides a pathway to unequivocally confirm the structures of newly identified this compound analogues and to address supply limitations for further studies. For instance, the first total syntheses of quinomycins K and L, rare octadepsipeptides lacking intra-peptide disulfide or thioacetal bridges, have been achieved. This solution-phase synthetic procedure typically involves the sequential condensation of protected amino acid and depsipeptide fragments. A key step in the synthesis of quinomycins K and L involved the preparation of Cbz-D-Ser(Boc-MeVal)-OAll, followed by its condensation with N-Boc-methyl-Abu-OH to yield a tripeptide. Subsequent conjugation with N-Boc-L-Ala-OH afforded a tetradepsipeptide, which was then deallylated to facilitate further elongation mdpi.com.
Engineered Total Biosynthesis: A significant advancement in the field is the "rationally engineered total biosynthesis" of this compound analogues using heterologous hosts like Escherichia coli. This strategy involves introducing the entire biosynthetic gene cluster from native producers (primarily Streptomyces strains) into a more genetically tractable organism. Researchers have successfully demonstrated the de novo biosynthesis of biologically active this compound antibiotics, such as echinomycin (B1671085) and triostin (B1172060) A, in E. coli nih.govamanote.com. This approach leverages the well-established genetic manipulation techniques and robust protein production capabilities of E. coli, offering an efficient and environmentally benign method for large-scale production of target natural products and their unnatural analogues nih.gov.
A notable example is the in vivo total synthesis of TANDEM (des-N-tetramethyl triostin A), an unnatural analogue of triostin A, directly from glucose and simple salts in engineered E. coli. This was achieved by rational engineering of the plasmid-borne echinomycin biosynthetic pathway, demonstrating the versatility of this platform for generating novel peptidyl products nih.govresearchgate.net. The engineered system allowed for the production of TANDEM, which exhibits a dramatically different DNA sequence preference compared to its natural counterpart, binding selectively to alternating AT sequences nih.gov.
Chemo-Enzymatic Synthesis for Diversification
Chemo-enzymatic synthesis represents a powerful hybrid approach that integrates chemical transformations with enzymatic catalysis, offering unique advantages in terms of regio- and stereoselectivity, particularly for complex natural products like quinomycins researchgate.netbeilstein-journals.org. This strategy is increasingly employed to generate structurally diverse natural products and their variants, facilitating rapid and modular construction.
One key application involves exploiting specific enzyme domains from the nonribosomal peptide synthetase (NRPS) assembly lines. For instance, the thioesterase (TE) domain, typically located at the C-terminus of modular NRPSs, is highly effective for site-selective macrocyclization of intermediate peptides, thereby circumventing the need for extensive protecting group chemistry often required in purely chemical syntheses oup.com. This enzymatic conversion strategy mimics natural bacterial biosynthetic machinery, which often utilizes enzymes for efficient product formation and transport oup.com.
Research in this area has explored integrating enzymes with nucleic acids to accelerate the synthesis of quinoxaline (B1680401)/quinoline (B57606) antibiotics and their analogues. This approach not only streamlines the synthesis process but also expands the chemical space accessible for drug discovery by enabling the efficient production of small and medium-sized molecules with DNA/RNA binding properties oup.com. Chemo-enzymatic syntheses can also involve late-stage enzymatic functionalization of chemically synthesized core scaffolds, as seen in other natural product syntheses, highlighting the precision and efficiency enzymes can bring to complex synthetic routes beilstein-journals.org.
Semisynthetic Modifications and Novel Derivative Generation
Semisynthetic modifications involve chemically altering naturally occurring this compound compounds or their biosynthetic precursors to generate novel derivatives with potentially altered biological activities or improved properties. This approach is crucial for exploring the structure-activity relationships of quinomycins and expanding their chemical diversity.
A well-documented strategy involves the directed biosynthesis of novel echinomycin derivatives by feeding Streptomyces echinatus cultures with exogenous aromatic carboxylic acids structurally related to quinoxaline-2-carboxylic acid (QXC), the natural chromophore precursor nih.gov. Streptomyces echinatus, which normally produces echinomycin (this compound A) containing two QXC chromophores, can incorporate these added aromatic acids into its biosynthetic pathway. This leads to the formation of both mono- and bis-substituted analogues, where one or both of the natural QXC units are replaced by the fed analogue nih.gov.
Research findings indicate that a variety of aromatic acids can be tested as substrates for such analogue biosynthesis. For example, supplementing cultures with quinoline-2-carboxylic acid resulted in the production of significant quantities of new analogues. Furthermore, novel biologically active antibiotics were detected when cultures were supplemented with compounds such as 7-chloroquinoxaline-2-carboxylic acid, 1,2,4-benzo-as-triazine-3-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and 6-methylquinoline-2-carboxylic acid nih.gov.
Another form of semisynthetic modification involves manipulating the nutritional environment of the producing organism. For instance, the addition of DL-isoleucine to the culture medium of Streptomyces sp. 732, a this compound producer, has been shown to markedly enhance the production of this compound B while depressing this compound C formation. This demonstrates how subtle changes in precursor availability can influence the profile of this compound analogues produced asm.org. These semisynthetic strategies provide a versatile platform for generating a diverse library of this compound derivatives for academic investigation.
Biological Activities in Mechanistic and Cellular Contexts
Antimicrobial Activities
Quinomycin demonstrates broad activity against various microorganisms, including bacteria, fungi, and viruses. toku-e.combiomol.com Its antimicrobial efficacy stems from its ability to bifunctionally intercalate with nucleic acids, thereby inhibiting DNA replication and RNA synthesis. researchgate.netwikipedia.orgontosight.aitoku-e.comju.edu.jo This mechanism of action, involving interference with bacterial DNA, has been explored for its potential against resistant strains like Staphylococcus aureus. ju.edu.jo
Antineoplastic Activities
This compound is recognized for its potent antitumor properties and has been investigated in various cancer models. researchgate.netontosight.aibiorxiv.orgtoku-e.combiomol.comnih.gov Its anticancer effects are largely mediated by its ability to intercalate into double-stranded DNA, which can lead to cell cycle arrest and apoptosis in cancer cells. ontosight.aiju.edu.jonih.govresearchgate.netnih.gov Studies have shown that this compound can significantly suppress the proliferation and colony formation of various cancer cell lines, including pancreatic cancer cells, without significantly affecting normal cells. biorxiv.orgnih.govnih.govaacrjournals.orgaacrjournals.org Furthermore, it has been identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1), a transcription factor critical for tumor progression and metastasis. wikipedia.orgtoku-e.comju.edu.jo
This compound has demonstrated a significant ability to target and inhibit cancer stem cells (CSCs), which are implicated in tumor recurrence and therapeutic resistance. toku-e.comnih.govnih.govaacrjournals.orgaacrjournals.org Research in pancreatic cancer has shown that this compound treatment leads to a notable reduction in the expression of several key CSC marker proteins. nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net
The inhibition of CSC markers by this compound is linked to its impact on crucial signaling pathways. Specifically, this compound has been shown to target the Notch signaling pathway, which plays a vital role in the progression of pancreatic cancer and the maintenance of CSCs. toku-e.comnih.govnih.govaacrjournals.org this compound treatment leads to a reduction in the levels of Notch 1-4 receptors, their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1. nih.govnih.gov It also inhibits the expression of γ-secretase complex proteins (Presenilin 1, Nicastrin, Pen2, APH-1), which are essential for Notch activation. nih.govnih.govaacrjournals.org Ectopic expression of the Notch Intracellular Domain (NICD) can partially rescue cells from this compound-mediated growth suppression, further highlighting the involvement of the Notch pathway. nih.govnih.gov
In addition to Notch signaling, this compound has been found to inhibit the oncogenic YAP1 function within the Hippo signaling pathway, another pathway active in CSCs. aacrjournals.org this compound significantly decreases the phosphorylation of oncogenic YAP1 and inhibits the expression of YAP-interacting proteins such as TEAD1, TEAD2, and TEAD4. aacrjournals.org
The following table summarizes the observed effects of this compound on specific cancer stem cell markers:
| Cancer Stem Cell Marker | Effect of this compound Treatment | Associated Cancer Type | Reference |
| DCLK1 | Significantly reduced expression | Pancreatic Cancer | nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net |
| CD44 | Significantly reduced expression | Pancreatic Cancer | nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net |
| CD24 | Significantly reduced expression | Pancreatic Cancer | nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net |
| EPCAM | Significantly reduced expression | Pancreatic Cancer | nih.govnih.govaacrjournals.orgresearchgate.net |
A common method to assess stemness in cancer research is the formation of spheroids (e.g., pancreatospheres). nih.govresearchgate.net this compound has been shown to significantly inhibit the formation of these multicellular spheroids, which are dependent on the presence of stem cells for their development. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This suppression has been observed in both primary and secondary spheroid formations, further supporting this compound's ability to target CSCs. nih.govresearchgate.net
Antiviral Activities
This compound exhibits antiviral properties. researchgate.nettoku-e.combiomol.comrsc.org Its mechanism of action in antiviral contexts is generally linked to its ability to interfere with nucleic acid replication and transcription, similar to its antibacterial and antineoplastic activities. ontosight.aiju.edu.jo this compound-type antibiotics have been shown to inhibit various enzymes crucial for viral replication, including DNA polymerase, RNA polymerase, reverse transcriptase, and topoisomerase. researchgate.net Some quinoline-based compounds, which share structural features with quinomycins, have demonstrated specific action against viruses like HIV by inhibiting Tat functions and interfering with Tat-TAR interaction at the transcriptional level. nih.gov
Other Investigated Biological Activities
Beyond its antimicrobial and antineoplastic effects, this compound has also been investigated for other biological activities. Notably, this compound A has shown potential in reducing cyst progression in Polycystic Kidney Disease (PKD). biorxiv.orgnih.gov Studies have indicated that this compound A can decrease cyst growth both in vitro and in vivo, inhibiting cell proliferation and fibrosis in PKD models. biorxiv.orgnih.gov This effect is partly attributed to its ability to inhibit the aberrant activation of the Notch pathway, which is implicated in PKD progression. biorxiv.orgnih.gov Importantly, this compound A demonstrated minimal effects on normal human renal epithelial cells and kidneys of control mice, suggesting a selective targeting of cystic cells. biorxiv.orgnih.gov
Molecular and Cellular Resistance Mechanisms
Intrinsic Self-Resistance in Producing Organisms
The producing organisms of Quinomycin, primarily species of Streptomyces, have evolved specialized intrinsic self-resistance mechanisms to protect themselves from the cytotoxic effects of the antibiotics they synthesize. Echinomycin (B1671085), also known as this compound A, is biosynthesized by Streptomyces lasalocidi. nih.govacs.org
A key component of this self-resistance is the protein Ecm16, which is encoded within the echinomycin biosynthetic gene cluster. nih.govacs.orglabsolu.ca Ecm16 is a structural homolog of UvrA, a protein involved in the prokaryotic nucleotide excision repair (NER) system, but it lacks the UvrB-binding domain and its associated zinc-binding module found in canonical UvrA. acs.orglabsolu.ca Ecm16 functions by preferentially binding to echinomycin-containing DNA, and its ATPase activity is essential for conferring resistance in vivo. nih.govacs.orglabsolu.ca
Experimental evidence demonstrates the efficacy of Ecm16 in conferring resistance. The expression of ecm16 in a heterologous host, such as Escherichia coli, was sufficient to render the E. coli cells resistant to relatively high concentrations of echinomycin (up to 20 µM). nih.govacs.orglabsolu.ca This resistance extends to other this compound-type antibiotics, including thiocoraline, quinaldopeptin, and sandramycin (B1212530). acs.orglabsolu.caresearchgate.net
Another self-resistance gene, ecm17, has also been implicated in the self-resistance of quinoxaline (B1680401) antibiotic producers. nih.gov Furthermore, antibiotic-producing bacteria, including this compound producers, often possess one or more self-resistance genes, which may be located either within their biosynthetic gene clusters or elsewhere in their genome. researchgate.net These can include ATP-binding cassette (ABC) transporters, which are known to pump antibiotics out of the cell to prevent autotoxicity. labsolu.caresearchgate.net
Table 1: Effect of Ecm16 Expression on E. coli Growth in the Presence of Echinomycin nih.govlabsolu.ca
| Echinomycin Concentration (µM) | Doubling Time of Control E. coli (h) | Doubling Time of E. coli Expressing Ecm16 (h) |
| 0 | ~0.54 | ~0.54 |
| 20 | ~2.16 (nearly 4-fold increase) | ~0.54 (maintained normal) |
Acquired Resistance Mechanisms (Molecular Perspectives)
Acquired antibiotic resistance in bacteria is a critical global health concern. Pathogenic bacteria can develop resistance through various mechanisms, including mutational changes, horizontal gene transfer, and adaptive responses. chem960.com These mechanisms generally lead to limiting drug uptake, enzymatic inactivation of the antibiotic, modification or protection of the antibiotic's target, or increased efflux of the drug from the bacterial cell. nih.govchem960.comresearchgate.net
Despite the potent antibacterial activity of this compound A against various Gram-positive and some Gram-negative bacteria, specific, well-documented acquired resistance mechanisms against this compound in pathogenic bacteria are not as extensively characterized as the intrinsic self-resistance mechanisms observed in producing organisms. acs.orgresearchgate.netrna-society.org While DNA inhibitors, including this compound, have garnered attention as antibacterial agents due to rising bacterial resistance, detailed molecular mechanisms of acquired resistance specifically to this compound in clinical pathogens remain less elucidated. acs.org
This compound's primary mechanism of action involves bis-intercalation into double-stranded DNA, with a preference for CpG sites, while its depsipeptide core binds to the DNA minor groove. nih.gov Therefore, a molecular mechanism of acquired resistance through target modification would involve alterations to the bacterial DNA or DNA-interacting proteins that prevent this compound from binding effectively or from exerting its inhibitory effects.
Such modifications could theoretically include mutations in the DNA sequence at preferred intercalation sites, or changes in DNA topology or associated proteins that hinder the drug's access or binding affinity. While target modification, such as the mutation or modification of ribosomal targets, is a known mechanism of resistance for other classes of antibiotics (e.g., aminoglycosides and macrolides), specific instances of bacterial DNA modification conferring acquired resistance directly to this compound have not been extensively reported in the available literature. chem960.comresearchgate.net
Efflux pump systems are a widespread and highly effective mechanism of antibiotic resistance, enabling bacteria to actively expel antimicrobial agents from their cytoplasm, thereby reducing intracellular drug concentrations to sub-inhibitory levels. nih.govlabsolu.cachem960.com These transporters serve as a first line of defense against antibiotics and are categorized into five major families: the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, the major facilitator superfamily (MFS), the ATP-binding cassette (ABC) family, and the resistance-nodulation-cell division (RND) family. chem960.com
While efflux pumps are a general mechanism of resistance in both antibiotic-producing and pathogenic bacteria, detailed research findings on specific efflux pump systems that confer acquired resistance to this compound in pathogenic bacteria are not extensively documented in the provided sources. However, as noted for intrinsic resistance, ABC transporters are known to play a role in the self-resistance of this compound-producing organisms. researchgate.net Understanding the potential for such systems to be acquired or upregulated in pathogenic bacteria is crucial for anticipating and combating future resistance challenges.
Advanced Analytical and Biophysical Methodologies in Quinomycin Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the precise chemical structure of Quinomycin and its various analogues.
Mass Spectrometry (MS): Various mass spectrometry techniques are vital for establishing the molecular formula and aiding in the structural determination of this compound and its analogues. Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) have been used to determine the molecular formulas of new this compound derivatives, including Quinomycins H1 and H2, and to facilitate the identification of novel this compound analogues through molecular networking analysis nih.govnih.govsemanticscholar.orgnih.govnih.gov. Field desorption mass spectrometry has also been reported for the characterization of different this compound class antibiotics containing novel chromophores rsc.orgrsc.orgcdnsciencepub.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used to confirm the presence of characteristic chromophores within the this compound structure. For example, the presence of quinoxaline-2-carboxylic acid chromophores in quinomycins is indicated by characteristic absorption wavelengths, typically around 242 nm and 317 nm in methanol (B129727) mdpi.comsemanticscholar.org. Beyond structural confirmation, UV-Vis spectroscopy is also a primary tool for DNA-binding characterization (see Section 9.2).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy plays a role in structural elucidation, particularly in determining the absolute configurations of chiral centers within this compound molecules through techniques like Electronic Circular Dichroism (ECD) calculations nih.govnih.govsemanticscholar.org. Its application extends significantly to the study of DNA interactions (see Section 9.2).
DNA-Binding Characterization Techniques
This compound's potent biological activity is largely attributed to its ability to interact with DNA. Various biophysical techniques are employed to characterize these interactions.
UV-Vis Titration: This is a fundamental technique for studying the interaction between small molecules and DNA. Upon titration with increasing concentrations of DNA, changes in the UV-Vis absorption spectrum of this compound, such as hypochromism (decrease in absorbance intensity) and/or a red shift (bathochromic shift), are indicative of its binding to DNA, particularly through intercalation, which stabilizes the DNA helix nih.govmdpi.commdpi.com. This method allows for the calculation of intrinsic DNA binding constants (K_b) nih.govmdpi.commdpi.com. This compound is known to bifunctionally intercalate with double-stranded DNA nih.govaacrjournals.orgaacrjournals.org.
Fluorescence Quenching: Fluorescence spectroscopy is utilized to assess the binding affinity and sequence selectivity of this compound to DNA. When a fluorescent probe (e.g., ethidium (B1194527) bromide) bound to DNA is displaced by a competing ligand like this compound, or when direct contact occurs between the ligand and the probe, a quenching of the probe's fluorescence is observed mdpi.comnih.govresearchgate.netresearchgate.netlu.lv. Some this compound derivatives themselves possess fluorescence, and their quenching upon DNA binding can provide insights into specific binding preferences, such as preferential binding to guanosine-cytosine-rich sequences asm.org.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to changes in the conformation of both the DNA and the bound ligand. Upon this compound binding to DNA, alterations in the CD spectrum, such as induced CD signals in the ligand's absorption region or changes in the DNA's characteristic CD bands, indicate conformational changes and the mode of interaction core.ac.ukmdpi.comnih.govlu.lvunina.it. For instance, the echinomycin-DNA complex exhibits a strong negative peak around 240 nm, suggesting a non-coplanar arrangement of the quinoxaline (B1680401) chromophores and adjacent peptide groups within the complex core.ac.uk.
Gel Electrophoresis (DNA Unwinding/Retardation Assays): These assays are used to observe how this compound affects DNA topology and mobility. As an intercalating agent, this compound can induce changes in the supercoiling of closed circular DNA, leading to altered electrophoretic mobility researchgate.netcapes.gov.br. Gel retardation studies have shown that this compound binding can decrease the gel mobility of DNA fragments and even suppress the retardation of inherently curved DNA, indicating a global alteration of DNA structure and increased flexibility researchgate.netnih.govnih.gov.
Thermal Denaturation (UV Melting Experiments): This technique monitors the thermal stability of DNA in the presence and absence of this compound. An increase in the DNA melting temperature (T_m) upon drug binding signifies stabilization of the DNA duplex, a hallmark of intercalative binding nih.govunina.it.
NMR Spectroscopy (for DNA Complexes): High-resolution NMR spectroscopy is crucial for determining the detailed solution structure of this compound-DNA complexes. These studies provide atomic-level insights into the bisintercalation sites, the unwinding of the DNA helix, the precise positioning of the depsipeptide backbone within the minor groove, and the identification of specific intermolecular hydrogen bonds that dictate sequence specificity nih.govnih.govnakb.orgrcsb.org. For example, studies on this compound antibiotic UK-63052 (QN) complexed with DNA revealed that its 3-hydroxy quinaldic acid rings bisintercalate into specific DNA steps, causing unwinding, while the peptide backbone is positioned in the minor groove, forming hydrogen bonds responsible for sequence specificity rcsb.org.
Cell-Based Assays for Mechanistic Investigations
Cell-based assays are indispensable for understanding the biological effects and underlying mechanisms of this compound at a cellular level.
Cell Proliferation and Viability Assays: Assays such as hexosaminidase assays or MTT assays are used to quantify the inhibitory effects of this compound on cell growth and proliferation. Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including pancreatic cancer cells, in a dose- and time-dependent manner, while generally sparing normal cells nih.govaacrjournals.orgaacrjournals.org.
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | This compound Concentration | Effect on Proliferation (relative to untreated) | Reference |
| MiaPaCa-2 | Dose-dependent (0-1 µM) | Significant decrease | nih.govaacrjournals.orgaacrjournals.org |
| PanC-1 | Dose-dependent (0-1 µM) | Significant decrease | nih.govaacrjournals.orgaacrjournals.org |
| BxPC-3 | Dose-dependent (0-1 µM) | Significant decrease | aacrjournals.orgaacrjournals.org |
| HPNE | 50 nM (for 48 h) | Not affected | nih.gov |
Apoptosis Assays: Techniques like caspase-3/7 activity assays and Annexin V staining are used to detect the induction of programmed cell death. This compound has been shown to be a potent inducer of apoptosis, evidenced by a significant increase in activated caspase-3 and caspase-3/7 activity in various cancer cell lines nih.govaacrjournals.orgaacrjournals.orgresearchgate.netrsc.orgmedchemexpress.com.
Cell Cycle Analysis: Flow cytometry, typically using propidium (B1200493) iodide staining to assess DNA content, is employed to analyze the effect of this compound on cell cycle progression. This compound treatment has consistently led to a significant accumulation of cells in the Pre-G0/G1 phase (cell cycle arrest) in cancer cell lines, indicating interference with DNA replication or cell division nih.govaacrjournals.orgresearchgate.netmedchemexpress.comresearchgate.net.
Western Blotting: This technique is used to analyze the expression levels and activation status of key proteins involved in cellular signaling pathways and processes. Studies have utilized Western blotting to demonstrate that this compound treatment leads to an increase in activated caspase-3 and a reduction in the expression of cell cycle regulators like cyclin D1 and c-Myc nih.govresearchgate.net. Furthermore, it has been used to confirm the suppression of cancer stem cell marker proteins (e.g., DCLK1, CD44, CD24, EPCAM) and the downregulation of components of the Notch signaling pathway (e.g., Notch-1, 2, 3, Jagged-1, Presenilin 1, Nicastrin) in cancer cells aacrjournals.orgaacrjournals.org.
Colony Formation Assays (Clonogenicity): These assays evaluate the long-term impact of this compound on the ability of cancer cells to form colonies, reflecting their proliferative and survival capacity. This compound treatment significantly inhibits colony formation in various cancer cell lines nih.govaacrjournals.orgaacrjournals.org.
Pancreatosphere Formation Assays: These specialized assays are used to investigate the effects of this compound on cancer stem cells (CSCs), which are often associated with tumor recurrence and therapeutic resistance. This compound has been shown to significantly reduce the number and size of pancreatospheres, suggesting its ability to target CSCs aacrjournals.orgaacrjournals.org.
Topoisomerase Inhibition Assays: this compound antibiotics are known to exhibit diverse inhibitory activities against various enzymes, including DNA topoisomerases, which are critical for DNA replication and transcription unina.itresearchgate.net. Assays that measure topoisomerase activity in the presence of this compound help elucidate this aspect of its mechanism of action.
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide theoretical insights into this compound's interactions at a molecular level, complementing experimental findings.
Molecular Docking: This computational technique predicts the preferred binding orientation and affinity of a small molecule like this compound to a target macromolecule, such as DNA or DNA gyrase. Molecular docking studies help rationalize experimental DNA-binding results by identifying potential binding sites, predicting binding energies, and illustrating specific interactions like hydrogen bonds and hydrophobic contacts mdpi.commdpi.commdpi.comvisionpublisher.inforesearchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations are often used in conjunction with experimental data, particularly from NMR, to provide a dynamic view of this compound's interactions with its targets. These simulations can reveal detailed solution structures of this compound-DNA complexes, showing drug-induced conformational changes in DNA and the precise positioning and flexibility of the drug within the binding site over time nih.govnih.govrcsb.org.
Conformational Energy Calculations: These calculations are used to predict the energetically favorable conformations of this compound in isolation and how its conformation might change upon binding to DNA, contributing to a deeper understanding of its binding mechanism core.ac.uk.
Future Directions and Research Perspectives
Exploration of Undiscovered Analogues and Biosynthetic Pathways
The biosynthesis of quinomycin antibiotics, such as echinomycin (B1671085) (also known as this compound A) and triostin (B1172060) A, proceeds through nonribosomal peptide synthetase (NRPS) pathways wikipedia.orgnih.gov. These natural products are characterized by a C2 symmetric cyclic depsipeptide core linked to bicyclic quinoxaline (B1680401) or quinoline (B57606) chromophores nih.gov. L-tryptophan serves as a precursor for the quinoxaline-2-carboxylic acid (QXC) moiety, a crucial component in the biosynthesis of these compounds wikipedia.orgoup.comnih.gov.
Future research will focus on a more comprehensive exploration of undiscovered this compound analogues. This involves:
Genomic Mining and Bioinformatic Analysis: Utilizing advanced bioinformatics tools, such as antiSMASH, to identify cryptic biosynthetic gene clusters in various microorganisms, potentially revealing novel this compound variants or pathways for their production researchgate.net.
Pathway Engineering and Combinatorial Biosynthesis: Genetically manipulating known biosynthetic pathways to produce structurally novel analogues with enhanced pharmacological profiles researchgate.netmdpi.com. This includes leveraging heterologous hosts like Escherichia coli, which offers advantages in genetic manipulation, protein production, and scalable culture nih.gov. Rational engineering of the NRPS scaffold in E. coli has already demonstrated potential for synthesizing unnatural natural peptidyl products nih.gov.
Chemoenzymatic Synthesis: Integrating enzymatic processes with chemical synthesis to rapidly generate quinoxaline/quinoline antibiotics and their analogues, thereby accelerating the drug discovery process and expanding therapeutic opportunities oup.com.
Understanding the complete enzymatic reactions and the functions of specific enzymes within the biosynthetic pathway will provide a robust foundation for creating new this compound analogues mdpi.com.
Deeper Elucidation of Epigenetic and Regulatory Mechanisms
This compound, particularly echinomycin, is known for its ability to bis-intercalate into DNA at specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) wikipedia.org. This DNA intercalation represents a fundamental regulatory mechanism. However, a deeper elucidation of how this compound interacts with broader epigenetic and regulatory mechanisms is a critical area for future research.
Epigenetic mechanisms involve heritable and stable changes in gene expression that occur without altering the underlying DNA sequence, primarily through DNA methylation and histone modifications nih.govmdpi.comoxjournal.orgmdpi.com. Future studies could investigate:
Impact on DNA Methylation Patterns: How this compound's DNA binding influences or is influenced by DNA methylation patterns, particularly in CpG islands, which are crucial for gene regulation mdpi.comoxjournal.org.
Histone Modification Crosstalk: Whether this compound's interaction with DNA indirectly or directly affects histone modifications (e.g., acetylation, methylation, phosphorylation, ubiquitylation) that alter DNA-histone interactions and chromatin structure nih.govmdpi.com.
Non-coding RNA Regulation: The potential interplay between this compound and non-coding RNAs, such as microRNAs (miRNAs), which also play a role in gene silencing and epigenetic regulation mdpi.comoxjournal.org.
Mechanisms in Disease Contexts: Further investigation into how this compound's regulatory effects manifest in specific disease states, particularly in cancer, where epigenetic dysregulation is a hallmark nih.govmdpi.com.
Such research would move beyond simple DNA intercalation to explore the compound's more nuanced effects on the complex landscape of epigenetic gene regulation.
Development of Advanced Research Tools and Probes
The unique DNA-binding properties and potent biological activities of this compound make it an excellent candidate for the development of advanced research tools and chemical probes. Chemical probes are small-molecule tools designed to perturb protein function in biological systems, aiding in target validation and drug discovery nih.govpromega.co.uknih.gov.
Future directions in this area include:
Fluorescently Labeled this compound Analogues: Synthesizing this compound derivatives with fluorescent tags to enable real-time visualization of their cellular uptake, distribution, and DNA binding dynamics using advanced imaging techniques nih.gov.
Affinity Probes for Target Identification: Developing this compound-based affinity probes that can covalently or non-covalently bind to their cellular targets, facilitating the identification of novel interacting proteins beyond DNA promega.co.uk. This could involve incorporating photoreactive groups or clickable handles.
Activity-Based Probes (ABPs): Designing ABPs based on this compound's mechanism of action to profile the activity of specific enzymes or pathways that are modulated by the compound promega.co.uk.
Chemogenetic Tools: Creating this compound derivatives with inducible or reversible activity to precisely control biological processes in a spatiotemporal manner, offering finer control over experimental systems nih.gov.
High-Throughput Screening Probes: Developing this compound-derived probes suitable for high-throughput screening assays to identify new biological pathways or cellular responses affected by the compound promega.co.uk.
The development of such tools will be crucial for dissecting the precise molecular mechanisms of this compound and for identifying new therapeutic targets.
Novel Academic Applications in Chemical Biology
Chemical biology, which integrates chemical methods with biological research, offers a fertile ground for novel academic applications of this compound imperial.ac.ukbirmingham.ac.uk. Given its established DNA-intercalating properties and diverse biological activities, this compound can serve as a valuable scaffold for exploring fundamental biological questions.
Potential academic applications include:
Understanding DNA-Protein Interactions: Using this compound and its analogues as molecular tools to study the dynamics and specificity of DNA-protein interactions, particularly those involving transcription factors and chromatin-modifying enzymes wikipedia.org.
Chromatin Remodeling Studies: Investigating how this compound influences chromatin structure and accessibility, providing insights into the mechanisms of gene regulation and the impact of small molecules on chromatin dynamics nih.gov.
Developing New Biosensors: Leveraging this compound's DNA-binding properties to design novel biosensors for detecting specific DNA sequences, DNA damage, or the activity of DNA-modifying enzymes birmingham.ac.uk.
Exploring Chemical Space for Drug Discovery: Utilizing this compound as a lead compound or a starting point for the rational design of new chemical entities with improved selectivity, potency, or novel mechanisms of action for various diseases researchgate.netumich.edu.
Investigating Resistance Mechanisms: Studying how cells develop resistance to this compound to uncover new insights into drug resistance mechanisms, which could inform the development of strategies to overcome resistance for other therapeutic agents.
These academic applications will not only advance our understanding of this compound itself but also contribute broadly to the fields of molecular biology, genetics, and medicinal chemistry.
Q & A
Q. What are the primary molecular targets of Quinomycin, and how are these identified in experimental settings?
this compound primarily targets DNA-binding proteins and signaling pathways, such as HIF-1 and Notch. Identification involves techniques like electrophoretic mobility shift assays (EMSAs) to confirm DNA binding inhibition , and Western blotting to assess downstream protein expression (e.g., Hes1 for Notch pathway analysis) . For HIF-1, luciferase reporter assays under hypoxic conditions are used to quantify transcriptional activity suppression .
Table 1: Common Assays for Target Identification
| Target | Assay Type | Key Outcome Metrics | Reference |
|---|---|---|---|
| HIF-1 | Luciferase Reporter | Luminescence intensity | |
| Notch | Western Blot | Hes1 protein levels | |
| DNA Binding | EMSA | Band shift quantification |
Q. How is this compound’s antimicrobial activity evaluated against plant pathogens?
Standard protocols involve agar dilution methods to determine minimum inhibitory concentrations (MICs). For example, Xanthomonas oryzae (bacterial leaf blight) is treated with this compound at varying concentrations (0.1–10 μg/mL), and inhibition zones are measured after 24–48 hours . Data interpretation requires normalization to solvent controls and comparison with established antibiotics.
Q. What in vitro models are used to assess this compound’s cytotoxicity in cancer research?
Common models include pancreatic cancer cell lines (MiaPaCa-2, PanC-1) treated with this compound (0.005–0.1 μM). Cytotoxicity is quantified via MTT assays, while flow cytometry evaluates apoptosis (Annexin V/PI staining) and cancer stem cell markers (e.g., DCLK1+) . Spheroid formation assays further assess stemness inhibition.
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s efficacy across different cancer models?
Discrepancies (e.g., variable IC50 values) require rigorous validation of experimental conditions, including:
- Oxygen levels: HIF-1 inhibition is hypoxia-dependent; normoxic vs. hypoxic conditions alter efficacy .
- Cell line heterogeneity: Genetic profiling (e.g., RNA-seq) identifies biomarkers predictive of sensitivity.
- Dose optimization: Pharmacokinetic studies ensure intracellular accumulation matches in vitro doses .
Table 2: Variables Affecting this compound Efficacy
| Variable | Impact on Efficacy | Mitigation Strategy |
|---|---|---|
| Hypoxia | Enhances HIF-1 targeting | Use hypoxia chambers |
| Cancer stem cells | Higher resistance | Combine with Wnt/Notch inhibitors |
| Metabolic uptake | Cell-specific variability | Liposomal encapsulation |
Q. What methodologies are employed to study this compound’s dual role as a DNA binder and signaling pathway inhibitor?
Integrated approaches include:
- Chromatin immunoprecipitation (ChIP): Maps this compound’s DNA-binding sites alongside Notch/HIF-1 target genes.
- RNA interference (siRNA): Silences HIF-1α or Notch1 to isolate this compound’s pathway-specific effects .
- Molecular docking: Predicts binding affinities to DNA grooves vs. protein interfaces (e.g., HIF-1α PAS-B domain) .
Q. How can researchers design experiments to differentiate this compound’s direct antimicrobial effects from host immune modulation?
A two-pronged strategy is recommended:
- Direct effect: Use in vitro pathogen cultures (e.g., Phytophthora capsici) with this compound alone.
- Immune modulation: Employ macrophage co-culture models with infected host cells, measuring cytokine levels (IL-6, TNF-α) and phagocytosis rates .
Data Analysis & Interpretation
Q. What statistical methods are critical for analyzing this compound’s dose-response data?
Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC50 values. For heterogeneous responses (e.g., cancer stem cells vs. bulk tumor cells), hierarchical clustering distinguishes subpopulations .
Q. How should researchers address variability in this compound’s bioactivity due to batch differences?
- Quality control: HPLC purity checks (≥98% by AUC) .
- Bioactivity normalization: Include reference standards (e.g., doxorubicin) in each experiment.
- Batch-effect correction: Linear mixed models in omics datasets .
Ethical & Reporting Standards
Q. What ethical guidelines apply when using this compound in in vivo studies?
- IACUC approval: Mandatory for animal tumor xenograft models.
- Toxicity reporting: Include ALT/AST levels for hepatic safety .
- Data transparency: Raw flow cytometry/Western blot data must be archived in repositories like Figshare .
Q. How should contradictory findings about this compound’s mechanism be addressed in publications?
Follow COSMIN guidelines for methodological rigor:
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
